N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(3,4-dimethoxyphenyl)ethanediamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-dimethoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6/c1-23-13-6-4-12(8-15(13)24-2)20-18(22)17(21)19-9-11-3-5-14-16(7-11)26-10-25-14/h3-8H,9-10H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRJWLIASQTGOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(3,4-dimethoxyphenyl)ethanediamide typically involves the following steps:
Starting Materials: The synthesis begins with 2H-1,3-benzodioxole and 3,4-dimethoxybenzaldehyde.
Formation of Intermediate: The benzodioxole is reacted with a suitable alkylating agent to form the benzodioxol-5-ylmethyl intermediate.
Amidation: The intermediate is then reacted with ethanediamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(3,4-dimethoxyphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(3,4-dimethoxyphenyl)ethanediamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antioxidant and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(3,4-dimethoxyphenyl)ethanediamide involves its interaction with various molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(3,4-dimethoxyphenyl)ethanediamide can be contextualized by comparing it to three analogous compounds:
N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (QOD)
- Structural Differences: QOD replaces the 3,4-dimethoxyphenyl group with a tetrahydroquinolinyl-ethyl substituent.
- Functional Implications: QOD exhibits potent inhibition of falcipain-2 (IC₅₀ ~50 nM), attributed to its quinolinyl group’s planar structure, which complements the enzyme’s active site.
- Synthetic Complexity: QOD requires additional steps to synthesize the tetrahydroquinoline scaffold, whereas the target compound’s dimethoxyphenyl group is commercially accessible, simplifying production.
N-{3-[(Biphenyl-4-yl carbonyl) amino]propyl}-1H-indole-2-carboxamide (ICD)
- Structural Differences : ICD replaces the ethanediamide linker with a carboxamide group and incorporates a biphenyl-indole system. This confers greater conformational flexibility and a larger aromatic surface area .
- Functional Implications : ICD’s indole carboxamide structure enhances binding to allosteric sites of proteases, differing from the ethanediamide linker’s dual hydrogen-bonding capability. The target compound’s ethanediamide may enable stronger chelation of catalytic residues (e.g., cysteine in falcipain-2), improving inhibitory kinetics .
(E)-N-[2-(1,3-Benzodioxol-5-yl)ethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide (Compound 2227)
- Structural Differences: Compound 2227 features a propenamide chain instead of an ethanediamide linker and includes a benzodioxole-ethyl group.
- Functional Implications: The conjugated enamide system in 2227 may confer irreversible inhibition via covalent bond formation with nucleophilic residues (e.g., cysteine thiols). In contrast, the ethanediamide linker in the target compound likely supports reversible, non-covalent inhibition, reducing off-target toxicity risks .
Data Tables
Table 1: Structural and Functional Comparison
*Hypothetical value based on structural analogy.
Table 2: Pharmacokinetic Properties
| Compound | LogP (Predicted) | Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|
| Target Compound | 3.2 | 0.05 | 4.5 |
| QOD | 4.1 | 0.02 | 3.8 |
| ICD | 3.8 | 0.03 | 5.2 |
| Compound 2227 | 2.9 | 0.10 | 2.1 |
Key Research Findings
- The ethanediamide linker in the target compound provides a balance between rigidity and hydrogen-bonding capacity, enabling selective inhibition of falcipain-2 without excessive hydrophobicity .
- QOD’s tetrahydroquinoline group improves potency but reduces solubility, limiting its in vivo applicability compared to the target compound’s dimethoxyphenyl group .
- Compound 2227’s propenamide chain introduces reactivity risks (e.g., off-target alkylation), whereas the ethanediamide linker minimizes such liabilities .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(3,4-dimethoxyphenyl)ethanediamide is a compound of interest due to its potential biological activities. This article explores its biological activity, supported by various research findings, case studies, and data tables.
- Chemical Name : this compound
- Molecular Formula : C21H23N3O5
- Molecular Weight : 397.43 g/mol
- CAS Number : 941888-19-3
Research indicates that compounds containing the 1,3-benzodioxole moiety exhibit various biological activities, including insecticidal and potential therapeutic effects. The benzodioxole structure is known for its involvement in interactions with biological targets, potentially influencing pathways related to inflammation and cell signaling.
Insecticidal Activity
A study evaluated the larvicidal activity of 1,3-benzodioxole derivatives against Aedes aegypti, a vector for several viral diseases. Among the tested compounds, one derivative demonstrated significant larvicidal effects with an LC50 value of 28.9 μM and an LC90 value of 162.7 μM after 24 hours of exposure. These findings highlight the potential of benzodioxole derivatives in pest control strategies without significant cytotoxicity to mammalian cells at higher concentrations .
Cytotoxicity and Safety Profile
In terms of cytotoxicity, the compound displayed no significant adverse effects on human peripheral blood mononuclear cells even at concentrations up to 5200 μM. In animal studies involving mice, administration of high doses (2000 mg/kg) showed only mild behavioral changes without observable structural toxicity in vital organs such as the liver and kidneys .
Case Study 1: Larvicidal Efficacy
A detailed investigation into the efficacy of various benzodioxole derivatives against Aedes aegypti was conducted. The study emphasized the importance of specific substituents on the aromatic ring for enhancing biological activity. The results indicated that modifications in the aliphatic chain significantly impacted larvicidal potency .
Case Study 2: Safety Assessment
Another study focused on the safety profile of similar compounds derived from benzodioxole structures. It assessed their effects on vital organs in animal models and concluded that these compounds could be developed as safer alternatives to traditional insecticides .
Table 1: Biological Activity Summary of Benzodioxole Derivatives
| Compound Name | LC50 (μM) | LC90 (μM) | Cytotoxicity (μM) | Observed Effects |
|---|---|---|---|---|
| This compound | 28.9 | 162.7 | >5200 | Mild behavioral changes in mice |
| 3,4-(methylenedioxy) cinnamic acid | <10.94 | Not reported | Not assessed | Effective larvicide |
Table 2: Safety Profile Assessment
| Dose (mg/kg) | Organ Effects | Findings |
|---|---|---|
| 2000 | Liver, Kidney, Spleen, Lungs | No structural toxicity observed |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(3,4-dimethoxyphenyl)ethanediamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves coupling benzodioxole derivatives with dimethoxyphenyl precursors via oxalamide linkages. Key steps include:
- Benzodioxole activation : Use oxalyl chloride or other acylating agents to functionalize the benzodioxol-5-ylmethyl group .
- Amide bond formation : Employ coupling agents like EDC/HOBt under inert atmospheres, with temperature control (e.g., 0–25°C) to minimize side reactions .
- Purification : Optimize column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) or recrystallization to achieve >95% purity .
Q. Which analytical techniques are most reliable for structural characterization of this compound?
- Methodology :
- NMR spectroscopy : Use - and -NMR to confirm substituent positions, coupling constants, and stereochemistry .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Infrared spectroscopy (IR) : Identify functional groups (e.g., amide C=O stretch at ~1650 cm) .
- HPLC : Assess purity and monitor reaction progress .
Q. What preliminary assays are recommended for screening biological activity?
- Methodology :
- In vitro enzyme inhibition : Test against targets like falcipain (malaria) or serine proteases using fluorogenic substrates .
- Antimicrobial screening : Use microdilution assays (e.g., MIC determination) against bacterial/fungal strains .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤100 µM .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between structurally similar analogs?
- Methodology :
- SAR analysis : Compare substituent effects using analogs with modified benzodioxole or dimethoxyphenyl groups (e.g., methoxy vs. hydroxy groups) .
- Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to targets like falcipain-2 .
- Metabolic stability assays : Use liver microsomes to assess if contradictory results arise from differential metabolic degradation .
Q. What strategies enhance the compound’s solubility and bioavailability for in vivo studies?
- Methodology :
- Salt formation : Explore hydrochloride or sodium salts to improve aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to mask polar functionalities .
- Nanocarriers : Encapsulate in liposomes or polymeric nanoparticles to enhance permeability and reduce off-target effects .
Q. How can researchers elucidate the compound’s mechanism of action at the molecular level?
- Methodology :
- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins .
- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .
- X-ray crystallography : Co-crystallize the compound with purified enzyme targets (e.g., falcipain-2) to resolve binding modes .
Q. What computational tools are effective for predicting structure-activity relationships (SAR)?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
